6-Nitro-2-phenylimidazo[1,2-a]pyridine

Neuroscience Receptor Pharmacology Ligand Selectivity

Select this precise imidazo[1,2-a]pyridine scaffold for its quantitatively superior peripheral benzodiazepine receptor (PBR) selectivity (232:1 over CBR), eliminating confounding off-target effects in neuroinflammation and glial cell studies. The 6-nitro group uniquely modulates electron density without distorting geometry (R-factor=0.034), making it a validated model for computational chemistry. Its lipophilicity contribution aligns with anti-kinetoplastid QSAR models (r²=0.84), prioritizing it for Leishmania/Trypanosoma screening cascades. Avoid analog substitution—minor modifications cause orders-of-magnitude potency shifts. Insist on ≥97% HPLC purity for reproducible pharmacology.

Molecular Formula C13H9N3O2
Molecular Weight 239.23g/mol
Cat. No. B504855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2-phenylimidazo[1,2-a]pyridine
Molecular FormulaC13H9N3O2
Molecular Weight239.23g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O2/c17-16(18)11-6-7-13-14-12(9-15(13)8-11)10-4-2-1-3-5-10/h1-9H
InChIKeyGSOANPPVNYZBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2-phenylimidazo[1,2-a]pyridine: Baseline Characterization and Structural Context for Procurement Decisions


6-Nitro-2-phenylimidazo[1,2-a]pyridine (CAS: 4533-18-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, distinguished by a nitro group at the 6-position of the pyridine ring and a phenyl ring at the 2-position. This bicyclic system, with a bridgehead nitrogen atom, is a scaffold of significant interest in medicinal chemistry [1]. The compound is commercially available from multiple suppliers, with purity typically specified at 95-97% as determined by HPLC, and is offered in quantities ranging from 5g to 1kg . Its molecular formula is C13H9N3O2, with a molecular weight of 239.23 g/mol .

6-Nitro-2-phenylimidazo[1,2-a]pyridine: Why In-Class Substitution Is Not Warranted Without Quantitative Comparative Data


The imidazo[1,2-a]pyridine scaffold exhibits a non-linear structure-activity relationship (SAR) across diverse biological targets [1]. Consequently, close analogs cannot be assumed to be interchangeable. For instance, the substitution of a methoxy group for a nitro group at the 6-position, or the removal of the phenyl group at the 2-position, has been shown to alter binding affinity and target selectivity [2]. Even minor modifications can result in orders-of-magnitude differences in potency or changes in pharmacokinetic properties. Therefore, procurement decisions for 6-Nitro-2-phenylimidazo[1,2-a]pyridine must be based on specific, quantitative differentiation from its closest analogs rather than general class membership. The evidence presented below details the specific, measurable differences that justify the selection of this particular compound.

6-Nitro-2-phenylimidazo[1,2-a]pyridine: A Quantitative Evidence Guide for Scientific Selection and Procurement


Superior Peripheral Benzodiazepine Receptor (PBR) Selectivity Over the 6-Methoxy Analog

The 6-nitro substituent confers a markedly higher selectivity for the peripheral benzodiazepine receptor (PBR) over the central benzodiazepine receptor (CBR) when compared to its 6-methoxy analog. This selectivity is quantified by the ratio of their IC50 values for each receptor [1]. The 6-nitro derivative (Compound 5) demonstrates a selectivity ratio of 232, which is 2.8-fold higher than that of the 6-methoxy derivative (Compound 4), which has a ratio of 84.2 [1]. This difference is critical for research applications where off-target binding to CBR would confound results.

Neuroscience Receptor Pharmacology Ligand Selectivity

Altered Electron Density Distribution Without Geometric Distortion Versus the Parent Scaffold

Crystallographic analysis reveals that the introduction of the 6-nitro group does not cause any fundamental changes to the molecular geometry of the imidazo[1,2-a]pyridine core when compared to the parent 2-phenylimidazo[1,2-a]pyridine. However, the nitro group induces measurable changes in the electron density distribution within the bicyclic unit [1]. This finding is supported by X-ray structural investigations of the parent compound and its 6-nitro-substituted salt, which refined to R-factors of 0.040 and 0.034, respectively, indicating high precision in the structural models [1].

Crystallography Computational Chemistry Solid-State Physics

Lipophilicity-Driven Anti-Parasitic Activity: A Class-Level Inference for the 6-Nitro Derivative

For imidazo[1,2-a]pyridine derivatives, a strong correlation has been established between the lipophilic parameter (log P) and anti-parasitic activity, with the parameter explaining up to 84% of the measured activity (r² = 0.84) [1]. This class-level inference provides a strong rationale for selecting 6-nitro-2-phenylimidazo[1,2-a]pyridine for anti-parasitic research. The nitro group, being electron-withdrawing, contributes to a favorable log P profile compared to more hydrophilic analogs like the 6-methoxy derivative, which exhibited a lower selectivity ratio in other assays [2]. This lipophilicity-activity relationship is a key differentiator for prioritizing this compound over less lipophilic, in-class alternatives when screening for anti-parasitic candidates.

Parasitology Medicinal Chemistry QSAR

6-Nitro-2-phenylimidazo[1,2-a]pyridine: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Design of Selective PBR Ligands for Neuroinflammation and Neurosteroid Synthesis Studies

This compound is an optimal starting point for developing selective ligands targeting the peripheral benzodiazepine receptor (PBR). Its high selectivity ratio of 232 over the central benzodiazepine receptor (CBR), as demonstrated in direct comparative assays [1], minimizes confounding off-target effects. This makes it ideal for investigating PBR's role in neuroinflammation, glial cell function, and the synthesis of neuroactive steroids, where CBR cross-reactivity would otherwise be a significant experimental liability [1].

Crystallographic and Computational Studies of Electronic Effects in Heterocyclic Scaffolds

The unique property of the 6-nitro group to alter electron density distribution without distorting molecular geometry makes this compound a valuable tool for studying electronic effects in solid-state and computational chemistry. It serves as a well-characterized model system for investigating the impact of electron-withdrawing groups on properties like reduction potential, intermolecular interactions, and charge transfer, directly supported by high-resolution X-ray crystallography data (R-factor = 0.034) [2].

Hit Identification in Anti-Parasitic Drug Discovery Programs

Given the strong class-level correlation between lipophilicity (log P) and anti-parasitic activity (r² = 0.84) [3], this compound, with its favorable nitro group contribution to lipophilicity, should be prioritized in screening cascades for new treatments against kinetoplastid parasites like Leishmania and Trypanosoma. Its inclusion in focused libraries is justified by its alignment with the established QSAR model, increasing the likelihood of identifying a potent hit early in the drug discovery process [3].

Reference Standard in Radioligand Binding Assays for PBR Pharmacology

The well-defined and quantitatively superior selectivity profile of this compound for PBR over CBR (232-fold selectivity) [1] qualifies it as a robust reference standard or a competitive ligand for the development and validation of novel PBR radioligands. Its use in such assays ensures a high signal-to-noise ratio and reliable discrimination between PBR and CBR binding sites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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